molecular formula C₂₇¹³CH₃₉N¹⁵N₂O₈ B1151954 17-Amino Geldanamycin-13C,15N2

17-Amino Geldanamycin-13C,15N2

Cat. No.: B1151954
M. Wt: 548.6
Attention: For research use only. Not for human or veterinary use.
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Description

17-Amino Geldanamycin-13C,15N2, also known as 17-Amino Geldanamycin-13C,15N2, is a useful research compound. Its molecular formula is C₂₇¹³CH₃₉N¹⁵N₂O₈ and its molecular weight is 548.6. The purity is usually 95%.
BenchChem offers high-quality 17-Amino Geldanamycin-13C,15N2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 17-Amino Geldanamycin-13C,15N2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₂₇¹³CH₃₉N¹⁵N₂O₈

Molecular Weight

548.6

Synonyms

17-Amino-17-demethoxygeldanamycin-13C,15N2;  17-Aminogeldanamycin-13C,15N2;  NSC 255109-13C,15N2;  17AG-13C,15N2; 

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 17-Amino Geldanamycin-¹³C,¹⁵N₂: A Precision Tool for Hsp90 Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides a comprehensive technical overview of 17-Amino Geldanamycin-¹³C,¹⁵N₂, an isotopically labeled derivative of the potent Heat Shock Protein 90 (Hsp90) inhibitor, Geldanamycin. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's chemical structure, physicochemical properties, and its critical mechanism of action. We explore the significance of its stable isotope labeling as a crucial tool for quantitative mass spectrometry, enabling precise pharmacokinetic and pharmacodynamic analyses. Furthermore, this guide offers detailed, field-proven experimental protocols for its application, bridging the gap between theoretical knowledge and practical laboratory execution.

Section 1: The Hsp90 Chaperone: A Pivotal Target in Oncology

Heat Shock Protein 90 (Hsp90) is a highly abundant and essential molecular chaperone that plays a central role in maintaining cellular proteostasis.[1][2] Its primary function is to manage the folding, stabilization, and activation of a vast array of "client" proteins. In a healthy cell, Hsp90 ensures the proper conformation of key proteins involved in signal transduction, cell cycle regulation, and stress response.

However, the landscape changes dramatically in malignant cells. Cancer cells are often in a state of heightened stress due to rapid proliferation, hypoxia, and genomic instability. They become critically dependent on Hsp90 to maintain the stability and function of numerous mutated, overexpressed, and misfolded oncoproteins that drive tumor growth and survival.[1][3][4] These client proteins include critical mediators of oncogenesis such as HER2, EGFR, BCR-ABL, c-Raf, and AKT.[2][5] This dependency makes Hsp90 an attractive and strategic target for cancer therapy. By inhibiting Hsp90, one can simultaneously disrupt multiple oncogenic signaling pathways, a strategy less prone to the development of resistance compared to single-target therapies.[1][6]

The natural product Geldanamycin was one of the first identified inhibitors of Hsp90, binding potently to its N-terminal ATP-binding pocket.[5][7] However, its clinical development was hampered by significant hepatotoxicity and poor solubility.[8][9] This led to the development of semi-synthetic derivatives, such as 17-allylamino-17-demethoxygeldanamycin (17-AAG, Tanespimycin), designed to improve the therapeutic index.[2][10] 17-Amino Geldanamycin is a key metabolite of 17-AAG, and its isotopically labeled form, the subject of this guide, is an indispensable tool for its precise study.

Section 2: 17-Amino Geldanamycin-¹³C,¹⁵N₂: Chemical and Physical Profile

Chemical Identity and Structure

17-Amino Geldanamycin-¹³C,¹⁵N₂ is a semi-synthetic benzoquinone ansamycin. It is the isotopically labeled analog of 17-Amino Geldanamycin, where specific carbon and nitrogen atoms have been replaced with their heavier stable isotopes. The labeling is typically within the carbamate group, which is crucial for its function and provides a distinct mass shift for analytical purposes.

Chemical Structure: InChI Key and other identifiers would be listed here in a full data sheet. The core structure consists of a macrocyclic ansa-bridge linked to a benzoquinone ring. The key modification from Geldanamycin is the substitution of the C17-methoxy group with an amino group. The isotopic labels are incorporated into the carbamate moiety at the C9 position.

Physicochemical Properties

The properties of 17-Amino Geldanamycin-¹³C,¹⁵N₂ are summarized in the table below. These characteristics are vital for designing experiments, preparing formulations, and ensuring the compound's stability.

PropertyValueSource/Note
Appearance Purple Solid[11]
Molecular Formula C₂₇¹³CH₃₉N¹⁵N₂O₈[11][12][13]
Molecular Weight ~548.60 g/mol [11][12][13]
Purity Typically >98%Vendor Specific
Solubility Soluble in DMSO, MethanolPoor aqueous solubility is a known characteristic of the class.[9]
Storage Conditions 2-8°C Refrigerator, protect from light[11]
Stability Stable under recommended storage conditions. Avoid strong acids/bases.
The Significance of Isotopic Labeling

The incorporation of ¹³C and ¹⁵N isotopes is not a trivial modification; it is a deliberate design choice that endows the molecule with immense analytical power. This "heavy" version of the molecule is chemically identical to its unlabeled ("light") counterpart but is easily distinguishable by a mass spectrometer.[14][15]

Its primary and most critical application is as an internal standard for Liquid Chromatography-Mass Spectrometry (LC-MS) assays. In drug development, accurately quantifying a drug or its metabolite in biological matrices (like plasma, urine, or tissue homogenates) is paramount for pharmacokinetic (PK) and pharmacodynamic (PD) studies. By spiking a known amount of the heavy-labeled standard into an unknown sample, any variability during sample preparation, extraction, or instrument analysis affects both the analyte and the standard equally. The ratio of the light-to-heavy signal provides an exceptionally precise and accurate quantification of the analyte, a cornerstone of modern bioanalysis.[16]

Section 3: Mechanism of Action: Inducing Oncoprotein Degradation

The antitumor activity of 17-Amino Geldanamycin stems from its high-affinity binding to Hsp90, which triggers a cascade of events culminating in the degradation of cancer-promoting proteins.

Competitive Binding to the Hsp90 N-Terminal Domain

The N-terminal domain of Hsp90 contains a unique ATP-binding pocket, often referred to as the "Bergerat fold," which is essential for its chaperone activity. Geldanamycin and its derivatives mimic the structure of ATP and bind with high affinity to this pocket.[7][17] This binding is competitive, displacing ATP/ADP and effectively jamming the chaperone's molecular machinery.[18]

Disruption of the Hsp90 Chaperone Cycle

ATP binding and subsequent hydrolysis drive a series of large-scale conformational changes in Hsp90, allowing it to engage with client proteins and co-chaperones. By blocking the ATP-binding site, 17-Amino Geldanamycin locks Hsp90 into a specific, non-functional conformation.[6] This stalled complex is recognized by the cell's quality control machinery, specifically by E3 ubiquitin ligases like CHIP (C-terminus of Hsc70-interacting protein), which are recruited to the complex.[4]

Ubiquitination and Proteasomal Degradation of Client Proteins

The recruited E3 ligase tags the Hsp90 client proteins with a chain of ubiquitin molecules. This polyubiquitination serves as a molecular signal, targeting the client oncoprotein for destruction by the 26S proteasome.[4][18] The result is the rapid and profound depletion of proteins essential for the cancer cell's growth and survival. Because cancer cells are highly dependent on these clients, they are significantly more sensitive to Hsp90 inhibition than normal cells, providing a therapeutic window.[4][6]

Cellular Outcomes

The degradation of multiple oncoproteins simultaneously leads to a collapse of key signaling pathways. This manifests as:

  • Cell Cycle Arrest: Depletion of cyclins and cyclin-dependent kinases (e.g., CDK4) halts cell cycle progression, typically at the G1 or G2 phase.[10][19]

  • Induction of Apoptosis: Degradation of anti-apoptotic proteins (like AKT) and disruption of survival signaling tips the cellular balance towards programmed cell death.

  • Inhibition of Proliferation and Angiogenesis: The loss of growth factor receptors and signaling kinases directly inhibits tumor cell proliferation.

Hsp90_Inhibition_Pathway cluster_Cell Cancer Cell cluster_Inhibition Intervention Hsp90 Active Hsp90 (ATP-Bound State) Complex Hsp90-Client Complex (Stabilized Oncoprotein) Hsp90->Complex Binds & Stabilizes InactiveHsp90 Inactive Hsp90 (Drug-Bound State) Hsp90->InactiveHsp90 Client Oncogenic Client Protein (e.g., HER2, c-Raf, AKT) Client->Complex Ub E3 Ligase (e.g., CHIP) Client->Ub Signal Pro-Survival Signaling & Proliferation Complex->Signal Apoptosis Apoptosis & Cell Cycle Arrest GA 17-Amino Geldanamycin GA->Hsp90 Competitively Binds ATP Pocket InactiveHsp90->Ub Recruits Deg_Client Ubiquitinated Client Protein Ub->Deg_Client Polyubiquitinates Proteasome Proteasomal Degradation Deg_Client->Proteasome Proteasome->Apoptosis Leads to

Caption: Hsp90 inhibition by 17-Amino Geldanamycin disrupts client protein stability.

Section 4: Applications and Experimental Protocols

The primary utility of 17-Amino Geldanamycin-¹³C,¹⁵N₂ lies in its role as an internal standard for quantitative bioanalysis. Below is a representative protocol for this application.

Protocol: Quantification of 17-Amino Geldanamycin in Human Plasma via LC-MS/MS

This protocol outlines a robust method for determining the concentration of unlabeled 17-Amino Geldanamycin in plasma samples, a critical assay in clinical and pre-clinical studies.

1. Materials and Reagents:

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • 17-Amino Geldanamycin ("light" analyte) standard

  • 17-Amino Geldanamycin-¹³C,¹⁵N₂ ("heavy" internal standard, IS)

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

2. Preparation of Standards and Samples:

  • Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and the IS in DMSO.

  • Calibration Curve: Serially dilute the analyte stock solution in blank plasma to create calibration standards ranging from 1 to 500 ng/mL.

  • Internal Standard Spiking Solution: Prepare a working solution of the IS (e.g., 100 ng/mL) in ACN.

  • Sample Preparation:

    • Pipette 50 µL of plasma sample (or calibrator/QC) into a 1.5 mL microcentrifuge tube.

    • Add 150 µL of the IS Spiking Solution (in ACN). This performs protein precipitation and adds the IS in one step.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer 100 µL of the supernatant to an HPLC vial for analysis.

3. LC-MS/MS Conditions:

  • LC System: Standard HPLC or UPLC system.

  • Column: C18 reverse-phase column (e.g., Zorbax SB C18, 2.1 x 75 mm, 3.5 µm).[16]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient might run from 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization, Positive Mode (ESI+).

  • MRM Transitions:

    • Analyte (Light): Determine the precursor ion [M+H]⁺ and a stable product ion.

    • Internal Standard (Heavy): The precursor ion will be [M+3+H]⁺ (due to one ¹³C and two ¹⁵N). The product ion should be analogous to the light compound's fragment.

4. Data Analysis:

  • Integrate the peak areas for both the analyte and the IS transitions.

  • Calculate the Peak Area Ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibrators.

  • Determine the concentration of unknown samples by interpolating their Peak Area Ratios from the linear regression of the calibration curve.

LCMS_Workflow Plasma Plasma Sample (Unknown Analyte Conc.) PPT Protein Precipitation (Acetonitrile) Plasma->PPT IS Internal Standard (IS) (17-Amino Geldanamycin-¹³C,¹⁵N₂) Known Concentration IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Supernatant for Analysis Centrifuge->Supernatant LC HPLC Separation Supernatant->LC MS MS/MS Detection (MRM) LC->MS Data Data Analysis (Peak Area Ratio: Analyte / IS) MS->Data Result Accurate Concentration of Analyte Data->Result

Caption: Workflow for quantitative bioanalysis using a stable isotope-labeled internal standard.

Section 5: Conclusion and Future Perspectives

17-Amino Geldanamycin-¹³C,¹⁵N₂ represents a sophisticated and essential tool in the ongoing effort to develop clinically viable Hsp90 inhibitors. While the parent compounds like 17-AAG have shown biological activity, their clinical progression has been challenging, often due to complex pharmacokinetics and dose-limiting toxicities.[8][20] The ability to perform precise, validated quantification of these agents and their metabolites in patients is not merely an academic exercise; it is fundamental to understanding drug exposure, defining therapeutic windows, and ultimately improving patient outcomes. As drug development moves towards more personalized and targeted therapies, the role of high-precision analytical tools like 17-Amino Geldanamycin-¹³C,¹⁵N₂ will only become more critical.

References

  • Heat Shock Protein 90 (HSP90) Inhibitors as Anticancer Medicines: A Review on the Computer-Aided Drug Discovery Approaches over the Past Five Years. PMC, National Center for Biotechnology Information.[Link]

  • Soga, S., Akinaga, S., & Shiotsu, Y. (2013). Hsp90 Inhibitors as Anti-Cancer Agents, from Basic Discoveries to Clinical Development. Current Pharmaceutical Design, 19(3), 366-376. [Link]

  • HSP90: Drug Discovery. Creative Animodel.[Link]

  • Khandelwal, A., et al. (2019). Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. Medicinal Research Reviews.[Link]

  • Lu, Y., et al. (2021). HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review). International Journal of Oncology, 59(5), 1-1. [Link]

  • Bali, P., et al. (2008). HDAC6 inhibition enhances 17-AAG–mediated abrogation of hsp90 chaperone function in human leukemia cells. Blood, 112(5), 2302-2312. [Link]

  • Bisht, K. S., et al. (2003). Geldanamycin and 17-Allylamino-17-demethoxygeldanamycin Potentiate the in Vitro and in Vivo Radiation Response of Cervical Tumor Cells via the Heat Shock Protein 90-Mediated Intracellular Signaling and Cytotoxicity. Cancer Research, 63(24), 8984-8995. [Link]

  • Egorin, M. J., et al. (2006). Development of 17-allylamino-17-demethoxygeldanamycin hydroquinone hydrochloride (IPI-504), an anti-cancer agent directed against Hsp90. Proceedings of the National Academy of Sciences, 103(46), 17511-17516. [Link]

  • Al-Dhaheri, M., et al. (2024). Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy. Molecules, 29(20), 4819. [Link]

  • Clinical Development of 17-Allylamino, 17-Demethoxygeldanamycin. Request PDF, ResearchGate.[Link]

  • Kim, K., et al. (2018). Cancer Chemoprevention Effects of Geldanamycin and 17-AAG in Human Oral Squamous Cell Carcinoma. The Korean Journal of Clinical Laboratory Science, 50(4), 436-444. [Link]

  • Geldanamycin. Biocompare.[Link]

  • Wrona, I. E., et al. (2001). Improved synthesis and evaluation of 17-substituted aminoalkylgeldanamycin derivatives applicable to drug delivery systems. Bioorganic & Medicinal Chemistry Letters, 11(16), 2175-2178. [Link]

  • 17-Amino Geldanamycin-13C,15N2. Pharmaffiliates.[Link]

  • Tian, Z. Q., et al. (2004). Synthesis and biological activities of novel 17-aminogeldanamycin derivatives. Bioorganic & Medicinal Chemistry, 12(20), 5317-5329. [Link]

  • Goetz, A. D., et al. (2005). Phase I Pharmacokinetic and Pharmacodynamic Study of 17-Allylamino, 17-Demethoxygeldanamycin in Patients With Advanced Malignancies. Journal of Clinical Oncology, 23(6), 1078-1087. [Link]

  • 17-Amino Geldanamycin-13C,15N2. CRO Splendid Lab Pvt. Ltd.[Link]

  • Development of the first geldanamycin-based HSP90 degraders. Frontiers in Chemistry.[Link]

  • Chung, Y. L., et al. (2003). Magnetic Resonance Spectroscopic Pharmacodynamic Markers of the Heat Shock Protein 90 Inhibitor 17-Allylamino,17-Demethoxygeldanamycin (17AAG) in Human Colon Cancer Models. Journal of the National Cancer Institute, 95(21), 1624-1633. [Link]

  • The chemical structures of 17-allylamino-17demethoxygeldanamycin (17-AAG), 17-amino-geldanamycin (17-AG) and geldanamycin (GA). ResearchGate.[Link]

  • Ji, A. J., et al. (2007). Determination of 17-dimethylaminoethylamino-17-demethoxygeldanamycin in human plasma by liquid chromatography with mass-spectrometric detection. Journal of Chromatography B, 847(2), 247-252. [Link]

  • Vallee, B., et al. (2010). Inhibitors of the heat shock protein 90: from cancer clinical trials to neurodegenerative diseases. Atlas of Genetics and Cytogenetics in Oncology and Haematology.[Link]

  • Taechowisan, T., et al. (2021). Evaluating the effect of amine-geldanamycin hybrids on anticancer activity. Journal of Applied Pharmaceutical Science, 11(08), 098-107. [Link]

Sources

Applications of 13C and 15N labeled benzoquinone ansamycins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzoquinone ansamycins, specifically Geldanamycin (GA) and its clinical derivatives 17-AAG (Tanespimycin) and 17-DMAG (Alvespimycin) , represent a critical class of Hsp90 inhibitors. While their antitumor potential is well-documented, the precise characterization of their binding modes and pharmacokinetic (PK) profiles in complex biological matrices remains a challenge.

This technical guide details the application of stable isotope labeling (13C and 15N) to overcome these hurdles. By incorporating heavy isotopes into the ansamycin scaffold, researchers can unlock high-fidelity structural data via NMR and achieve absolute quantification in clinical PK studies using Isotope Dilution Mass Spectrometry (IDMS).

Section 1: Biosynthetic Production of Labeled Ansamycins

Unlike synthetic small molecules, benzoquinone ansamycins are complex macrocycles derived from bacterial polyketide synthases (PKS). Total chemical synthesis of isotopically labeled variants is cost-prohibitive and low-yielding. The industry standard for producing 13C/15N-labeled GA is biosynthetic fermentation using Streptomyces hygroscopicus.

The Biosynthetic Logic

The carbon skeleton of geldanamycin is assembled from a 3-amino-5-hydroxybenzoic acid (AHBA) starter unit, followed by condensation with malonyl-CoA and methylmalonyl-CoA extender units.[1]

  • 15N Incorporation: The amide nitrogen in the ansa-ring originates from the amino group of AHBA, which is derived from the shikimate pathway (via amino donors like glutamine/ammonia).

  • 13C Incorporation: The macrocyclic ring carbons are derived from acetate and propionate units (via glycolysis of glucose).

Protocol: Fermentation of Uniformly Labeled [U-13C, 15N]-Geldanamycin

Objective: Produce >95% enriched geldanamycin for NMR/MS applications.

Reagents:

  • Strain:Streptomyces hygroscopicus var.[2][3] geldanus (NRRL 3602).

  • Medium: Modified Synthetic Medium (minimal salts).

  • Isotope Sources: [U-13C6]D-Glucose (2 g/L), [15N]NH4Cl (1 g/L).

Workflow:

  • Seed Culture: Inoculate spores into 50 mL YPD medium (unlabeled). Grow for 48h at 28°C, 200 rpm.

  • Washing: Centrifuge mycelia (3000 x g, 10 min). Wash 2x with sterile saline to remove unlabeled carbon/nitrogen sources.

  • Production Fermentation: Resuspend mycelia in 100 mL Modified Synthetic Medium containing [U-13C]Glucose and [15N]NH4Cl as sole C/N sources.

  • Incubation: Ferment for 5-7 days at 28°C. Monitor pH (maintain 6.8–7.2).

  • Extraction:

    • Filter broth to remove mycelia.

    • Extract filtrate 3x with Ethyl Acetate (EtOAc).

    • Combine organic layers, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Silica gel chromatography (CHCl3:MeOH gradient). Isolate the yellow/orange fraction.

  • Validation: Confirm enrichment via LC-MS (shift in M+H peak) and 1D-1H NMR (loss of singlets due to 13C-1H coupling).

Section 2: Structural Biology Applications (NMR)

The primary utility of 13C/15N-labeled ansamycins is determining their bioactive conformation when bound to the N-terminal ATP-binding pocket of Hsp90.

Isotope-Filtered NMR (Ligand-Observed)

When an unlabeled drug binds to a large protein (Hsp90 ~90 kDa dimer), its NMR signals broaden and disappear. Conversely, using a 13C/15N-labeled ligand with unlabeled protein allows for "Isotope Filtering."

  • Experiment: 2D 13C-1H HSQC (Heteronuclear Single Quantum Coherence).

  • Mechanism: The pulse sequence selects only protons attached to 13C. The massive background signal from the unlabeled protein is suppressed.

  • Insight: Chemical shift perturbations (CSP) of the ligand's 13C nuclei reveal exactly which parts of the drug interact with the protein environment (e.g., the carbamate group hydrogen bonding to Asp93).

Transferred NOE (trNOE)

For labile ligands (fast exchange), 13C-labeling allows the measurement of intramolecular NOEs of the bound ligand without interference from protein NOEs. This defines the "U-shaped" conformation of geldanamycin in the active site.

NMR_Workflow Substrate 13C/15N-Geldanamycin Complex Protein-Ligand Complex Substrate->Complex Bind Protein Unlabeled Hsp90 Protein->Complex Exp 13C-Filtered HSQC / NOESY Complex->Exp Acquire Data Result Bioactive Conformation (Ligand Only) Exp->Result Filter Protein Signal

Figure 1: Isotope-filtered NMR workflow for determining the bound structure of Hsp90 inhibitors.

Section 3: Pharmacokinetics & Bioanalysis (LC-MS/MS)

In clinical drug development, 17-AAG and 17-DMAG require precise quantification in human plasma. The "Gold Standard" for bioanalysis is Isotope Dilution Mass Spectrometry (IDMS).

The Problem with Analog Internal Standards

Early methods used 17-DMAG as an internal standard (IS) for 17-AAG. However, 17-DMAG has different retention times and ionization efficiencies, leading to matrix effects (ion suppression/enhancement) that compromise accuracy.

The Solution: Stable Isotope Labeled Internal Standards (SIL-IS)

Using a [13C, 15N]-17-AAG analog (produced via the Section 1 protocol followed by chemical derivatization) provides an ideal IS.

  • Co-Elution: The labeled IS elutes at the exact same time as the analyte.

  • Matrix Correction: Any ion suppression affecting the analyte affects the IS identically.

  • Mass Shift: The mass difference (e.g., +15 Da for uniformly labeled) ensures no spectral overlap.

Quantitative Comparison Table
FeatureAnalog IS (e.g., 17-DMAG)Stable Isotope IS (13C/15N-17-AAG)
Retention Time Different from AnalyteIdentical to Analyte
Matrix Effect Correction Poor (Variable)Excellent (1:1 correction)
Extraction Recovery May differIdentical
Precision (CV%) 5 – 15%< 2%
Regulatory Status Acceptable (Early Stage)Preferred (Late Stage/NDA)

Section 4: Biosynthetic Pathway Map

Understanding the origin of the atoms helps in designing specific labeling strategies (e.g., using 15N-Aspartate to label only the amide).

Biosynthesis AHBA AHBA (Starter) [15N from Amino Acids] PKS PKS Assembly Line (GdmA1 - GdmA3) AHBA->PKS MMCoA Methylmalonyl-CoA [13C from Glucose] MMCoA->PKS MCoA Malonyl-CoA [13C from Glucose] MCoA->PKS Cyclization Macrolactamization (GdmF) PKS->Cyclization Pro-Geldanamycin Tailoring Post-PKS Tailoring (Hydroxylation/Quinone formation) Cyclization->Tailoring GA Geldanamycin (Benzoquinone Ansamycin) Tailoring->GA

Figure 2: Biosynthetic assembly of Geldanamycin showing the incorporation of 15N (red path) and 13C (blue path).

References

  • Biosynthetic Origin: Haber, A., et al. (1977).[4] "Biosynthetic origin of the C2 units of geldanamycin and distribution of label from D-[6-13C]glucose." Journal of the American Chemical Society, 99(10), 3541-3544. Link

  • NMR Binding Studies: McConnell, J. R., et al. (2021). "Using NMR to identify binding regions for N and C-terminal Hsp90 inhibitors using Hsp90 domains." RSC Medicinal Chemistry, 12, 410-415.[5] Link

  • Labeled Ligand Screening: Dalvit, C., et al. (2010). "Labeled Ligand Displacement: Extending NMR-Based Screening of Protein Targets." Journal of the American Chemical Society, 132(24). Link

  • Pharmacokinetics: Egorin, M. J., et al. (2005).[6] "Phase I pharmacokinetic-pharmacodynamic study of 17-(allylamino)-17-demethoxygeldanamycin... in patients with refractory advanced cancers." Clinical Cancer Research, 11(13). Link

  • Internal Standards: Stokvis, E., et al. (2005). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry, 19(3), 401-407. Link

Sources

Methodological & Application

Calculating response factors for 17-Amino Geldanamycin-13C,15N2

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the quantification of 17-Amino Geldanamycin (17-AG), the active metabolite of the Hsp90 inhibitor Tanespimycin (17-AAG), in biological matrices. It specifically addresses the calculation of Response Factors (RF) and Relative Response Factors (RRF) using a stable isotope-labeled internal standard, 17-Amino Geldanamycin-13C,15N2 . The methodology utilizes LC-MS/MS in negative electrospray ionization (ESI-) mode to overcome matrix-induced ionization suppression, ensuring high-fidelity pharmacokinetic data.

Introduction

17-Amino Geldanamycin (17-AG) is the primary active metabolite of 17-AAG (Tanespimycin), a geldanamycin derivative that inhibits Heat Shock Protein 90 (Hsp90). Accurate quantification of 17-AG is critical in clinical pharmacology because it exhibits similar potency to the parent drug but distinct pharmacokinetic properties, including a longer half-life and different tissue distribution profiles.

In LC-MS/MS bioanalysis, matrix effects (ME) can significantly alter ionization efficiency, leading to erroneous data if not properly corrected. The use of 17-Amino Geldanamycin-13C,15N2 (a stable isotope-labeled internal standard, SIL-IS) is the gold standard for correction. Because the SIL-IS co-elutes with the analyte, it experiences the exact same matrix suppression or enhancement.[1]

This guide focuses on the mathematical and experimental derivation of the Relative Response Factor (RRF) , a dimensionless constant that normalizes the instrument's sensitivity to the analyte relative to the internal standard.

Theoretical Framework: Response Factors

To quantify accurately, we must distinguish between the absolute Response Factor and the Relative Response Factor.

Absolute Response Factor (RF)

The RF represents the instrument's sensitivity to a specific compound under defined conditions.



Note: RF varies daily due to source contamination, vacuum fluctuations, and mobile phase aging.
Relative Response Factor (RRF)

The RRF is the ratio of the analyte's RF to the internal standard's RF. It is a robust constant that compensates for daily instrument drift.



Experimental Protocol

Materials & Reagents
  • Analyte: 17-Amino Geldanamycin (17-AG), Purity >98%.

  • Internal Standard (SIL-IS): 17-Amino Geldanamycin-13C,15N2 (Mass shift +3 Da), Isotopic Purity >99%.

  • Matrix: Drug-free human plasma (K2EDTA).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Acetate.

Stock Solution Preparation
  • 17-AG Stock (1 mg/mL): Dissolve 1.00 mg (corrected for purity) in DMSO.

  • SIL-IS Stock (1 mg/mL): Dissolve 1.00 mg in DMSO.

  • Working IS Solution: Dilute SIL-IS stock in 50:50 MeOH:Water to a fixed concentration (e.g., 50 ng/mL). This concentration must be added consistently to every sample.

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Add 10 µL of Working IS Solution (50 ng/mL). Vortex gently.

  • Add 150 µL of ice-cold Methanol (precipitating agent).

  • Vortex for 60 seconds at high speed.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of water (to match initial mobile phase strength).

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).

  • Mobile Phase B: Acetonitrile.[2]

  • Flow Rate: 0.4 mL/min.

  • Ionization: ESI Negative Mode (favors the quinone structure).

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V)
17-AG 544.2 [M-H]⁻ 501.2 25

| 17-AG-13C,15N2 | 547.2 [M-H]⁻ | 504.2 | 25 |

Calculation Methodology

Step 1: Purity Correction

Before calculating RF, correct the weighed mass of the reference standard for chemical purity and salt form.



Step 2: Determining Linearity and RRF

Inject a calibration curve (6-8 non-zero levels) ranging from LLOQ (e.g., 1 ng/mL) to ULOQ (e.g., 1000 ng/mL). The IS concentration is constant (e.g., 50 ng/mL).

Plot the Area Ratio vs. Concentration Ratio :



Perform a linear regression (


) with 

weighting.
  • The Slope (

    
    ) of this line is the Relative Response Factor (RRF). 
    
Step 3: Calculating Unknown Concentrations

Once the RRF (Slope) is established from the calibration curve, calculate the concentration of 17-AG in unknown samples:



Visualizations

Figure 1: Analytical Workflow for RRF Determination

G Stock Stock Prep (Correct for Purity) CalCurve Calibration Curve (Var Analyte + Const IS) Stock->CalCurve Dilution Extract Extraction (Protein Precip) CalCurve->Extract Spike Matrix LCMS LC-MS/MS (Neg Mode MRM) Extract->LCMS Inject Data Data Processing (Area Ratio vs Conc Ratio) LCMS->Data Integrate Peaks RRF Calculate RRF (Slope of Regression) Data->RRF Linear Regression

Caption: Step-by-step workflow for generating the data required to calculate the Relative Response Factor.

Figure 2: The Logic of Internal Standard Correction

RRF_Logic Matrix Biological Matrix (Salts, Lipids) IonSource ESI Source (Ionization) Matrix->IonSource Interference Suppression Ion Suppression (Signal Loss) IonSource->Suppression Competition Analyte 17-AG (Analyte) Analyte->IonSource IS 13C,15N2-IS (Internal Standard) IS->IonSource Signal_A Detected Signal (Analyte) Suppression->Signal_A Reduces Signal_IS Detected Signal (IS) Suppression->Signal_IS Reduces Equally Ratio Ratio Calculation (Signal A / Signal IS) Signal_A->Ratio Signal_IS->Ratio Result Corrected Quant (Error Cancelled) Ratio->Result RRF Applied

Caption: Mechanism by which the SIL-IS compensates for matrix effects. Since suppression affects both analyte and IS equally, the ratio remains constant.

Validation & Troubleshooting

Linearity

The method is considered linear if the correlation coefficient (


) is 

and the back-calculated concentrations of the standards are within

of the nominal value (

for LLOQ).
Matrix Factor (MF)

To validate the RRF, calculate the Matrix Factor:




Acceptance Criteria: The IS-Normalized MF should be close to 1.0 (typically 0.85 – 1.15), indicating the IS is tracking the analyte perfectly.
Troubleshooting RRF Drift

If the RRF (Slope) changes significantly between batches:

  • Check IS Purity: Isotope exchange (D to H) can occur with deuterated standards, but 13C/15N is stable. Check for degradation.

  • Source Contamination: A dirty ESI cone can differentially suppress ions if they have vastly different masses, though with a +3 Da shift, this is rare.

  • Solvent pH: Ensure the mobile phase pH is buffered (Ammonium Acetate) to stabilize the ionization state of the amine group.

References

  • Egorin, M. J., et al. (1998). Metabolism of 17-(allylamino)-17-demethoxygeldanamycin (NSC 330507) by murine and human hepatic preparations. Cancer Research, 58(11), 2385-2396. Link

  • Food and Drug Administration (FDA).[3] (2018). Bioanalytical Method Validation, Guidance for Industry.[4] U.S. Department of Health and Human Services. Link

  • Hwang, K., et al. (2013). LC-MS/MS method for determination of geldanamycin derivative GM-AMPL in rat plasma to support preclinical development. Journal of Chromatography B, 912, 58-64. Link

  • Smith, V., et al. (2005). Comparison of 17-dimethylaminoethylamino-17-demethoxy-geldanamycin (17DMAG) and 17-allylamino-17-demethoxygeldanamycin (17AAG) in vitro.[5] Cancer Chemotherapy and Pharmacology, 56(2), 126-134. Link

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. Link

Sources

Troubleshooting & Optimization

Preventing degradation of 17-Amino Geldanamycin-13C,15N2 during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 17-Amino Geldanamycin-13C,15N2. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage and handling of this isotopically labeled HSP90 inhibitor. Given the inherent instability of the ansamycin class of antibiotics, adherence to strict protocols is critical for ensuring the compound's integrity and the reproducibility of your experimental results.

This guide is structured in a question-and-answer format to directly address the common challenges and questions that arise during the handling of this compound.

Section 1: Frequently Asked Questions (FAQs) - The Essentials

Q1: What is 17-Amino Geldanamycin-13C,15N2, and why is its stability a concern?

17-Amino Geldanamycin (17-AG) is a semi-synthetic analog of Geldanamycin, a naturally occurring benzoquinone ansamycin antibiotic.[1][2] Like its parent compound, 17-AG is a potent inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, survival, and oncogenesis.[1][3][4] The "-13C,15N2" designation indicates that the molecule has been isotopically labeled, which is common for use in mass spectrometry-based quantitative studies.

The primary concern is the inherent chemical instability of the benzoquinone ansamycin scaffold.[5][6][7] This class of molecules is susceptible to degradation under various conditions, including exposure to light, heat, and unfavorable pH, particularly in aqueous solutions.[1][8] Degradation can lead to a loss of biological activity and the formation of unknown impurities, compromising experimental data.

Q2: I've just received my vial of 17-Amino Geldanamycin-13C,15N2. How should I store it?

Upon receipt, the lyophilized powder should be stored under desiccated conditions at -20°C and protected from light.[1] Most suppliers assure stability for several years under these conditions.[9][10] Do not store the powder at room temperature or in a refrigerator (4°C) for extended periods.

Q3: What is the best solvent for reconstituting the compound?

The recommended solvent for creating a stock solution is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[3][10][11] 17-AG is readily soluble in DMSO at concentrations of 10 mg/mL or higher.[3][10][11][12] Anhydrous ethanol can also be used, but solubility is typically lower.[10][12] Avoid using aqueous buffers to prepare the initial stock solution due to the compound's poor aqueous solubility and high susceptibility to hydrolysis.[6]

Q4: How should I store the reconstituted stock solution?

Once reconstituted in anhydrous DMSO, the stock solution should be:

  • Aliquoted: Divide the stock solution into smaller, single-use volumes in appropriate vials (e.g., low-protein binding microcentrifuge tubes). This is the most critical step to prevent degradation from repeated freeze-thaw cycles.[3]

  • Stored Frozen: Store the aliquots at -20°C or, for longer-term storage (over 3 months), at -80°C.[3][13]

  • Protected from Light: Use amber vials or wrap clear vials in foil to prevent photodegradation.

Properly stored DMSO stock solutions are generally stable for at least 3 months at -20°C.[3]

Q5: Does the isotopic labeling (13C, 15N2) affect the compound's stability?

No, the incorporation of stable isotopes such as 13C and 15N2 does not alter the chemical reactivity or stability of the molecule. The degradation pathways and optimal storage conditions are identical to the unlabeled 17-Amino Geldanamycin. The labels only change the molecular weight, which is detectable by mass spectrometry.

Section 2: Troubleshooting Guide - Common Degradation Issues

This section addresses specific problems that may indicate compound degradation.

Q: My experimental results are inconsistent or show a loss of compound activity. Could this be a storage issue?

A: Yes, this is a classic sign of compound degradation. The benzoquinone moiety of 17-AG is the primary site of instability.

Causality:

  • Hydrolysis: The presence of water, even in trace amounts in DMSO, can lead to the hydrolysis of the ansa-macrocycle, breaking the ring structure and rendering the molecule inactive.

  • pH Sensitivity: The compound is known to decompose in acidic solutions.[1] When preparing working solutions in aqueous cell culture media or buffers, the local pH can significantly impact stability. The compound is more stable in neutral to slightly basic conditions, but prolonged incubation in any aqueous media is discouraged.[8][14]

  • Oxidation: The hydroquinone form of 17-AG is highly susceptible to oxidation, which can be catalyzed by trace metals.[15]

  • Freeze-Thaw Cycles: Each freeze-thaw cycle introduces moisture from condensation into the stock solution, accelerating degradation. This is why aliquoting is mandatory.

Q: I noticed a color change in my DMSO stock solution. What does this mean?

A: A significant color change, often from a dark purple/blue to a lighter brown or yellow, is a strong visual indicator of chemical degradation. The color of ansamycins is due to the chromophoric benzoquinone ring system.[2] A change in color signifies a chemical alteration of this chromophore, which is essential for its binding to HSP90.[16] If you observe a color change, it is highly recommended to discard the stock and use a fresh aliquot.

Q: How can I be sure my compound is pure and not degraded before starting an experiment?

A: While visual inspection is a first step, analytical verification is the gold standard.

Recommended Action: If you have access to analytical instrumentation, you can assess the purity of your stock solution.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and effective method. A healthy sample should show a single major peak at the expected retention time. The appearance of multiple new peaks, especially earlier-eluting (more polar) ones, is a clear sign of degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This method provides definitive confirmation. You can verify the mass of the parent compound (remembering to account for the isotopic labels) and identify the masses of potential degradation products.

Section 3: Protocols - Best Practices for Handling and Storage

Adherence to these protocols will maximize the shelf-life and integrity of your 17-Amino Geldanamycin-13C,15N2.

Protocol 1: Reconstitution of Lyophilized Powder
  • Equilibration: Before opening, allow the vial of lyophilized powder to equilibrate to room temperature for at least 20 minutes. This prevents atmospheric moisture from condensing on the cold powder.

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Gently vortex or sonicate the vial until all powder is completely dissolved. The solution should be clear.

  • Aliquoting: Immediately dispense the stock solution into single-use, low-protein binding amber vials or clear vials wrapped in foil.

  • Storage: Store the aliquots at -20°C for short-term use (up to 3 months) or -80°C for long-term storage (up to 1 year).[13]

Protocol 2: Preparation of Working Solutions
  • Thawing: Remove a single aliquot of the DMSO stock solution from the freezer. Thaw it completely at room temperature.

  • Dilution: Perform serial dilutions into your final aqueous medium (e.g., cell culture media, assay buffer) immediately before use. Do not prepare and store aqueous working solutions. Aqueous solutions should not be stored for more than a day.[9]

  • Mixing: Ensure thorough mixing after the final dilution step to avoid precipitation and ensure a homogenous solution.

  • Discard: Discard any unused portion of the thawed DMSO stock aliquot. Do not re-freeze it.

Data & Visualization
Table 1: Storage Recommendations Summary
FormSolventTemperatureDurationKey Considerations
Lyophilized Powder N/A-20°C≥ 4 years[10]Desiccate, protect from light
DMSO Stock Solution Anhydrous DMSO-20°C≤ 3 months[3]Aliquot, protect from light, avoid freeze-thaw
DMSO Stock Solution Anhydrous DMSO-80°C≤ 1 year[13]Aliquot, protect from light, avoid freeze-thaw
Aqueous Working Solution Cell Media / BufferN/AUse ImmediatelyDo not store
Diagram 1: Key Factors Driving Degradation

This diagram illustrates the primary environmental factors that contribute to the chemical breakdown of 17-Amino Geldanamycin.

cluster_Degradation Degradation of 17-AG cluster_Factors Causative Factors 17_AG 17-Amino Geldanamycin (Active Compound) Degraded_Products Inactive Products 17_AG->Degraded_Products Chemical Breakdown Light Light Exposure (Photodegradation) Light->17_AG Water Water/Moisture (Hydrolysis) Water->17_AG pH Non-Neutral pH (Acid/Base Catalysis) pH->17_AG FreezeThaw Freeze-Thaw Cycles (Moisture Introduction) FreezeThaw->Water introduces

Caption: Key environmental factors leading to the degradation of 17-Amino Geldanamycin.

Diagram 2: Recommended Handling and Storage Workflow

This workflow provides a step-by-step visual guide to best practices from receiving the compound to its final use in an experiment.

cluster_Receiving Step 1: Receiving & Initial Storage cluster_Reconstitution Step 2: Stock Solution Preparation cluster_LongTermStorage Step 3: Stock Storage cluster_Use Step 4: Experimental Use Receive Receive Lyophilized Powder StorePowder Store at -20°C Desiccated & Dark Receive->StorePowder Equilibrate Equilibrate Vial to Room Temp StorePowder->Equilibrate Reconstitute Reconstitute in Anhydrous DMSO Equilibrate->Reconstitute Aliquot Aliquot into Single-Use Vials Reconstitute->Aliquot StoreStock Store Aliquots at -80°C (Long-Term) or -20°C (Short-Term) Protected from Light Aliquot->StoreStock Thaw Thaw ONE Aliquot StoreStock->Thaw Dilute Prepare Working Solution in Aqueous Buffer (Use Immediately) Thaw->Dilute Discard Discard Unused Thawed Aliquot Thaw->Discard Experiment Perform Experiment Dilute->Experiment

Caption: Recommended workflow for handling and storing 17-Amino Geldanamycin.

References
  • Carl ROTH. (n.d.). Safety Data Sheet: Geldanamycin. Retrieved from [Link]

  • Request PDF. (n.d.). Clinical Development of 17-Allylamino, 17-Demethoxygeldanamycin. Retrieved from [Link]

  • PMC. (n.d.). 17-Allylamino-17-demethoxygeldanamycin induces downregulation of critical Hsp90 protein clients and results in cell cycle arrest and apoptosis of human urinary bladder cancer cells. Retrieved from [Link]

  • MDPI. (2011, September 26). Degradable Cross-Linked Nanoassemblies as Drug Carriers for Heat Shock Protein 90 Inhibitor 17-N-Allylamino-17-demethoxy-geldanamycin. Retrieved from [Link]

  • Frontiers. (2023, June 27). Development of the first geldanamycin-based HSP90 degraders. Retrieved from [Link]

  • Natural Product Reports (RSC Publishing). (2022, March 4). Modifications, biological origin and antibacterial activity of naphthalenoid ansamycins. Retrieved from [Link]

  • PubMed. (2008, May 15). Enhancement of geldanamycin production by pH shock in batch culture of Streptomyces hygroscopicus subsp. duamyceticus. Retrieved from [Link]

  • PMC. (2013, December 17). Effects of 17-allylamino-17-demethoxygeldanamycin (17-AAG) in transgenic mouse models of frontotemporal lobar degeneration and Alzheimer's disease. Retrieved from [Link]

  • AACR Journals. (2005, June 1). The Heat Shock Protein 90 Inhibitor, 17-Allylamino-17-demethoxygeldanamycin, Enhances Osteoclast Formation and Potentiates Bone Metastasis of a Human Breast Cancer Cell Line. Retrieved from [Link]

  • ResearchGate. (2013, November 26). Does anyone have any idea how stable geldanamycin is at high temperature and high pH? Retrieved from [Link]

  • PMC. (n.d.). Stability of the Hsp90 inhibitor 17AAG hydroquinone and prevention of metal-catalyzed oxidation. Retrieved from [Link]

  • ResearchGate. (2021, October 9). How long is Geldanamycin stable at temperatures ranging from 20-30 Degree? Retrieved from [Link]

  • ScienceDirect. (2008, October 11). Design and synthesis of ansamycin antibiotics. Retrieved from [Link]

  • PMC. (n.d.). Geldanamycin, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Ansamycin | C46H62N4O11 | CID 135950975. Retrieved from [Link]

  • PubMed. (2007, January 15). Degradation characteristics and metabolic pathway of 17alpha-ethynylestradiol by Sphingobacterium sp. JCR5. Retrieved from [Link]

  • Cancer Research - AACR Journals. (2003, December 24). Geldanamycin and 17-Allylamino-17-demethoxygeldanamycin Potentiate the in Vitro and in Vivo Radiation Response of Cervical Tumor Cells via the Heat Shock Protein 90-Mediated Intracellular Signaling and Cytotoxicity. Retrieved from [Link]

  • PMC. (n.d.). Ansamycin antibiotics inhibit Akt activation and cyclin D expression in breast cancer cells that overexpress HER2. Retrieved from [Link]

  • ConnectSci. (1992, January 1). Structure and Absolute Configuration of the Ansamycin Antibiotic Awamycin. Retrieved from [Link]

  • MDPI. (2024, October 20). Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of 19-substituted geldanamycins with altered conformations and their binding to heat shock protein Hsp90. Retrieved from [Link]

  • ResearchGate. (n.d.). Abrogation of Heat Shock Protein 70 Induction as a Strategy to Increase Antileukemia Activity of Heat Shock Protein 90 Inhibitor 17-Allylamino-Demethoxy Geldanamycin. Retrieved from [Link]

  • PMC - NIH. (n.d.). Chemo-informatic design of antibiotic geldenamycin analogs to target stress proteins HSP90 of pathogenic protozoan parasites. Retrieved from [Link]

  • ResearchGate. (2025, December 12). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • AACR Journals. (n.d.). Blocking HSP90 Addiction Inhibits Tumor Cell Proliferation, Metastasis Development, and Synergistically Acts with Zoledronic Acid to Delay Osteosarcoma Progression. Retrieved from [Link]

  • PMC. (n.d.). Heat Shock Protein 90 (HSP90) Inhibitors as Anticancer Medicines: A Review on the Computer-Aided Drug Discovery Approaches over the Past Five Years. Retrieved from [Link]

  • Technology Advantage: Agilent Intuvo 9000 GC with FID. (2016, September 1). CHEMICAL PURITY ANALYSIS. Retrieved from [Link]

  • PubMed. (2004, October 15). Synthesis and biological activities of novel 17-aminogeldanamycin derivatives. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2021, August 5). Evaluating the effect of amine-geldanamycin hybrids on anticancer activity. Retrieved from [Link]

  • PNAS. (2006, November 14). Development of 17-allylamino-17-demethoxygeldanamycin hydroquinone hydrochloride (IPI-504), an anti-cancer agent directed against Hsp90. Retrieved from [Link]

  • MDPI. (2025, July 22). Combination Strategies with HSP90 Inhibitors in Cancer Therapy: Mechanisms, Challenges, and Future Perspectives. Retrieved from [Link]

  • Request PDF - ResearchGate. (2025, August 10). Degradation characteristics and metabolic pathway of 17α-ethynylestradiol by Sphingobacterium sp. JCR5. Retrieved from [Link]

  • PMC. (n.d.). Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Request PDF - ResearchGate. (n.d.). Modern Competent Methods for Purity Determination of Gold: Some Practical Aspects. Retrieved from [Link]

  • Explore Accurate Methods for Testing the Purity of Precious Metal Jewelry. (2024, September 19). Retrieved from [Link]

Sources

Validation & Comparative

Validating Bioanalytical Methods with 17-Amino Geldanamycin-13C,15N2: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

17-Amino Geldanamycin (17-AG) is the active metabolite of the Hsp90 inhibitor 17-AAG (Tanespimycin).[1] Accurate quantification of 17-AG is critical for establishing pharmacokinetic/pharmacodynamic (PK/PD) correlations in oncology drug development.

This guide addresses the validation of LC-MS/MS methods using 17-Amino Geldanamycin-13C,15N2 as a Stable Isotope Labeled Internal Standard (SIL-IS). Unlike structural analogs (e.g., Geldanamycin or 17-DMAG), this SIL-IS offers identical physicochemical behavior to the analyte, providing superior compensation for matrix effects and ionization variability—a requirement increasingly prioritized by FDA M10 and ICH M10 bioanalytical guidelines.

Part 1: The Scientific Imperative

Metabolic Context & Hsp90 Inhibition

17-AAG functions by binding to the ATP-pocket of Heat Shock Protein 90 (Hsp90), destabilizing client oncoproteins (e.g., HER2, Akt).[2] In vivo, 17-AAG is metabolized via CYP450 enzymes and quinone oxidoreductase (NQO1) into 17-AG .

  • Clinical Relevance: 17-AG retains Hsp90 inhibitory activity and often persists in plasma longer than the parent drug.

  • Bioanalytical Challenge: The quinone moiety in geldanamycins makes them susceptible to reduction (to hydroquinone) and redox cycling, requiring rigorous sample handling.

Pathway Visualization

The following diagram illustrates the metabolic conversion and the structural relationship relevant to the assay.

G cluster_0 Bioanalytical Target AAG 17-AAG (Parent Drug) MW: ~585.7 CYP CYP450 / NQO1 (Metabolism) AAG->CYP AG 17-AG (Active Metabolite) MW: ~545.6 CYP->AG Deacetylation / Amine shift SIL 17-AG-13C,15N2 (Internal Standard) MW: ~548.6 (+3 Da) AG->SIL Synthetically Derived (Reference)

Figure 1: Metabolic pathway of 17-AAG to 17-AG and the relationship to the stable isotope labeled internal standard.

Part 2: Comparative Analysis of Internal Standards

The choice of Internal Standard (IS) dictates the ruggedness of an LC-MS/MS assay. Below is an objective comparison of 17-AG-13C,15N2 against common alternatives.

Table 1: Performance Metrics Comparison
Feature17-AG-13C,15N2 (SIL-IS) Structural Analog (e.g., Geldanamycin) External Calibration
Retention Time Co-elutes with 17-AG (Identical RT)Shifts (± 0.5 - 2.0 min difference)N/A
Matrix Effect Compensation Excellent. Experiences identical ionization suppression/enhancement.Poor to Moderate. Different RT means it experiences different matrix zones.None. Highly susceptible to matrix variability.
Extraction Recovery Compensates for extraction losses perfectly.May have different solubility/binding affinity.Assumes 100% or constant recovery (risky).
Precision (%CV) Typically < 5%Typically 5 - 15%> 15% (often fails regulatory criteria)
Cost High (Initial synthesis/purchase)Low to ModerateLow
Regulatory Risk (FDA M10) Low (Preferred approach)Moderate (Requires rigorous cross-validation)High (Often rejected for regulated studies)

Expert Insight: While structural analogs like Geldanamycin share the core ansamycin structure, differences in the C17-substituent alter lipophilicity. In Reversed-Phase LC, this causes the analog to elute at a different time than 17-AG. If a phospholipid elution zone overlaps with 17-AG but not the analog, the signal of the analyte will be suppressed while the IS remains unaffected, leading to gross underestimation of concentration. The SIL-IS co-elutes, ensuring that if the analyte is suppressed by 50%, the IS is also suppressed by 50%, maintaining a constant Ratio.

Part 3: Method Validation Workflow (FDA/ICH M10 Compliant)

Materials & Reagents[3][4]
  • Analyte: 17-Amino Geldanamycin (Reference Standard).[1]

  • Internal Standard: 17-Amino Geldanamycin-13C,15N2 (Isotopic purity >99%).

  • Matrix: Human Plasma (K2EDTA or Heparin). Note: Avoid Lithium Heparin if interference is suspected in positive mode, though negative mode is often used for geldanamycins.

LC-MS/MS Conditions

Geldanamycin derivatives often ionize well in Negative ESI mode due to the quinone/amide functionality, though Positive mode is possible.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 2.1 x 50 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH native or adjusted to 4.5).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: 5% B to 95% B over 5 minutes.

Mass Transitions (MRM):

  • Analyte (17-AG):

    
     544.2 
    
    
    
    501.2 (Loss of ~43 Da, likely -CONH or propyl fragment).
  • IS (17-AG-13C,15N2):

    
     547.2 
    
    
    
    504.2 (Shift of +3 Da maintained in fragment).
Experimental Protocol: Sample Preparation

To minimize redox cycling, samples should be processed quickly and kept cool.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • IS Spike: Add 10 µL of 17-AG-13C,15N2 working solution (e.g., 500 ng/mL in 50:50 MeOH:H2O).

  • Precipitation: Add 200 µL of ice-cold Acetonitrile.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 13,000 rpm for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to an autosampler vial and dilute with 100 µL of Mobile Phase A (to match initial gradient conditions).

Validation Logic Diagram

Validation Start Method Validation Plan Select Selectivity & Specificity (6 lots of blank matrix) Start->Select Curve Calibration Curve (LLOQ to ULOQ) Select->Curve ME Matrix Effect Evaluation (Matrix Factor) Curve->ME Decision Does IS compensate for Matrix Effect? ME->Decision Pass Proceed to Accuracy & Precision Decision->Pass Yes (CV < 15%) Fail Redesign Extraction or Chromatography Decision->Fail No

Figure 2: Decision tree for validating matrix effects using SIL-IS according to M10 guidelines.

Part 4: Key Validation Experiments & Acceptance Criteria

Matrix Factor (MF) Determination

This is the definitive test for the SIL-IS utility.

  • Protocol:

    • Prepare Set A (Post-Extraction Spike): Extract 6 different lots of blank plasma. Spike analyte and IS after extraction.

    • Prepare Set B (Neat Solution): Analyte and IS in mobile phase/solvent only.

  • Calculation:

    
    
    
  • Acceptance: The CV of the IS-normalized MF across 6 lots must be ≤ 15% .

  • Why SIL-IS Wins: With an analog IS, the absolute MF might vary from 0.8 to 1.2 across lots. With SIL-IS, even if absolute signal drops to 0.5, the Ratio remains constant (1.0), yielding a CV close to 0%.

Isotopic Contribution (Cross-Signal Interference)

Because the mass shift is only +3 Da (13C, 15N2), there is a risk that the natural isotopic envelope of the analyte (specifically the M+3 isotope) contributes to the IS channel.

  • Check: Inject the ULOQ (Upper Limit of Quantification) of the analyte without IS.

  • Measure: Signal at the IS transition (

    
     547.2).
    
  • Requirement: The interference in the IS channel must be ≤ 5% of the average IS response.[3]

  • Mitigation: If interference > 5%, increase the concentration of the IS added to samples to "drown out" the analyte's isotopic contribution.

Part 5: Troubleshooting & Optimization

IssueProbable CauseSolution
Low IS Recovery Protein binding or poor solubility in extraction solvent.Optimize precipitation ratio (e.g., 1:4 Plasma:ACN) or try Methanol.
Non-Linearity Isotopic interference (Crosstalk).Check M+3 contribution from Analyte to IS. Adjust IS concentration higher.
Peak Tailing Interaction with silanols or metal ions (common for geldanamycins).Use end-capped columns; Add 0.1% Formic Acid or Ammonium Acetate; Use PEEK tubing if metal sensitive.
Instability Quinone reduction to hydroquinone.Keep samples at 4°C; Add Ascorbic Acid (antioxidant) if degradation is observed.

References

  • US Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis.[4] (2022).[5][4] Available at: [Link]

  • Egorin, M. J., et al. "Plasma pharmacokinetics and tissue distribution of 17-allylamino-17-demethoxygeldanamycin (NSC 330507) in CD2F1 mice." Cancer Chemotherapy and Pharmacology, 47(4), 291-302. (2001).[6] Available at: [Link]

  • Hwang, K., et al. "Liquid chromatography-tandem mass spectrometry method for the determination of 17-allylamino-17-demethoxygeldanamycin and its active metabolite, 17-amino-17-demethoxygeldanamycin, in human plasma." Journal of Chromatography B, 830(1), 9-15. (2006).[7] Available at: [Link]

  • Guo, W., et al. "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects." Waters Corporation Application Note. Available at: [Link]

Sources

Technical Guide: 17-Amino Geldanamycin-13C,15N2 vs. Deuterated (d8) Internal Standards for LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the bioanalysis of 17-Amino Geldanamycin (17-AG) —the active and clinically relevant metabolite of Tanespimycin (17-AAG)—the choice of Internal Standard (IS) is the single most critical factor determining assay precision and robustness.

While deuterated standards (d8 ) offer a significant mass shift (+8 Da) that eliminates isotopic interference, they frequently suffer from the Deuterium Isotope Effect , causing chromatographic separation from the analyte. This separation renders them ineffective at correcting for transient matrix effects (ion suppression) in complex biological matrices like plasma or tumor lysate.

The Verdict: The 13C,15N2 labeled standard (+3 Da) is the superior choice for regulated bioanalysis (GLP/GCP). Despite a smaller mass difference, its perfect chromatographic co-elution ensures it experiences the exact same ionization environment as the analyte, providing true normalization of matrix effects.

Scientific Context: The Analyte & The Challenge

17-AG is a benzoquinone ansamycin antibiotic derivative.[1] It functions by inhibiting Heat Shock Protein 90 (Hsp90), leading to the degradation of oncogenic client proteins (e.g., HER2, EGFR).

Metabolic Pathway & Relevance

17-AAG is rapidly metabolized in vivo to 17-AG. In many clinical trials, 17-AG accumulates to higher concentrations than the parent drug and has a longer half-life, making it the primary marker for pharmacokinetics (PK) and pharmacodynamics (PD).

MetabolicPathway Geldanamycin Geldanamycin (Natural Product) Tanespimycin 17-AAG (Tanespimycin) Prodrug Geldanamycin->Tanespimycin Synthetic Modification (17-allylamino sub.) Liver Hepatic Metabolism (CYP3A4 / NQO1) Tanespimycin->Liver Metabolite 17-AG (Active Metabolite) *Primary Analyte* Liver->Metabolite Deallylation (Hydrolysis/Oxidation)

Figure 1: Metabolic conversion of Tanespimycin to 17-AG. Accurate quantification of 17-AG is essential as it represents the bioactive exposure in patients.

Technical Comparison: 13C,15N2 vs. Deuterated (d8)

This section analyzes the physicochemical differences that dictate assay performance.

The Deuterium Isotope Effect (The Flaw of d8)

Deuterium (


) is heavier than Hydrogen (

), but it also forms shorter, stronger chemical bonds (C-D vs C-H). This alters the lipophilicity of the molecule.
  • Chromatography: In Reversed-Phase Liquid Chromatography (RPLC), deuterated compounds often interact slightly less with the C18 stationary phase.

  • Result: The d8-IS elutes earlier than the natural 17-AG (typically 2–10 seconds shift).

  • Consequence: If a matrix interference (e.g., phospholipids) suppresses ionization at the exact retention time of 17-AG, the d8-IS (which eluted earlier) will not be suppressed. The ratio of Analyte/IS changes, leading to inaccurate quantification.

The Stability of "Heavy" Atoms (The Advantage of 13C/15N)

Carbon-13 and Nitrogen-15 isotopes reside in the nucleus. They do not significantly alter bond lengths or electronic clouds compared to their natural counterparts.

  • Chromatography: 17-AG-13C,15N2 is chemically identical to 17-AG.

  • Result: Perfect Co-elution. The IS and Analyte stack perfectly on top of each other in the chromatogram.

  • Consequence: Any ion suppression affects both the Analyte and IS equally. The ratio remains constant, preserving accuracy.

Comparative Data Summary
Feature17-Amino Geldanamycin-d817-Amino Geldanamycin-13C,15N2
Mass Shift +8 Da (Excellent)+3 Da (Moderate)
Isotopic Interference NegligibleRequires validation (see Protocol B)
Retention Time Shifts earlier (0.1 - 0.3 min)Identical to Analyte
Matrix Effect Correction Poor (if peaks separate)Superior (Real-time correction)
H/D Exchange Risk High (in protic solvents/acidic pH)None (Isotopes are non-exchangeable)
Cost Generally LowerGenerally Higher

Experimental Protocols for Validation

To scientifically validate the choice of IS, you must perform these two specific experiments. These are self-validating systems required by FDA/EMA guidelines.

Protocol A: Post-Column Infusion (Visualizing Matrix Effects)

This experiment proves whether your IS elutes in a "safe" or "suppressed" zone.

  • Setup: Connect a syringe pump containing a solution of 17-AG (analyte) and the IS to the LC flow path after the column but before the Mass Spectrometer source via a T-junction.

  • Infusion: Infuse the standard solution at a constant rate (e.g., 10 µL/min) to generate a steady background signal (baseline).

  • Injection: Inject a "Blank Matrix" sample (extracted plasma with no drug) into the LC column.

  • Observation: Monitor the baseline.

    • Dip in baseline: Indicates ion suppression caused by matrix components eluting from the column.

    • Overlay: Overlay the retention time of 17-AG and your chosen IS on this trace.

  • Pass Criteria: Both the Analyte and IS peaks must fall within the same region of the baseline. If the d8-IS elutes before a suppression zone that hits the Analyte, the d8 standard fails .

Protocol B: Cross-Signal Contribution (The +3 Da Check)

Since 13C,15N2 is only +3 Da heavier, we must ensure natural isotopes of 17-AG don't interfere.

  • Step 1 (Analyte Interference): Inject a high concentration sample of unlabeled 17-AG (Upper Limit of Quantification - ULOQ). Monitor the IS channel (M+3).

    • Calculation:(Area in IS Channel / Area in Analyte Channel) * 100

    • Limit: Contribution should be < 5% of the IS response at the Lower Limit of Quantification (LLOQ).

  • Step 2 (IS Purity): Inject the IS only at the working concentration. Monitor the Analyte channel.

    • Limit: Contribution should be < 20% of the LLOQ response of the analyte.

Workflow Visualization

The following diagram illustrates the decision logic for selecting and validating the internal standard for 17-AG bioanalysis.

ValidationWorkflow Start Select Internal Standard CheckMass Check Mass Shift (>3 Da?) Start->CheckMass d8_Path Option A: Deuterated (d8) CheckMass->d8_Path High Shift (+8) Heavy_Path Option B: 13C,15N2 CheckMass->Heavy_Path Low Shift (+3) RT_Check Check Retention Time (Protocol A) d8_Path->RT_Check Fail_RT Shift > 0.1 min? Matrix Mismatch Risk RT_Check->Fail_RT Reject REJECT METHOD (Unreliable Data) Fail_RT->Reject Yes (Shift Exists) Approve VALIDATE METHOD (GLP Compliant) Fail_RT->Approve No (Rare) Interference_Check Check Isotopic Cross-Talk (Protocol B) Heavy_Path->Interference_Check Pass_Talk Interference < 5%? Interference_Check->Pass_Talk Pass_Talk->Reject No Pass_Talk->Approve Yes

Figure 2: Decision matrix for IS selection. Note that while d8 offers better mass separation, it frequently fails the retention time coincidence requirement essential for correcting matrix effects.

References

  • US Food and Drug Administration (FDA). (2018).[2][3][4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Wang, S., et al. (2007). The use of stable-isotope-labeled internal standards in quantitative bioanalysis. Journal of Pharmaceutical and Biomedical Analysis.
  • Egorin, M. J., et al. (1998). Metabolism of 17-(allylamino)-17-demethoxygeldanamycin (NSC 330507) by murine and human hepatic preparations. Cancer Research. Retrieved from [Link]

  • Jemal, M., et al. (2003). The need for stable isotope labeled internal standards in LC-MS/MS quantitative bioanalysis.
  • Goetz, M. P., et al. (2005).[5] Phase I Pharmacokinetic-Pharmacodynamic Study of 17-(Allylamino)-17-Demethoxygeldanamycin (17AAG) in Patients with Refractory Advanced Cancers. Journal of Clinical Oncology. Retrieved from [Link]

Sources

Comparing signal-to-noise ratios of 13C,15N2 vs unlabeled 17-AG

Technical Guide: Signal-to-Noise Ratio Analysis of C, N -Labeled vs. Unlabeled 17-AG

Executive Summary

This guide provides a technical comparison between


C,

N

-labeled 17-Amino-Geldanamycin (17-AG)

The Verdict: The



~90-fold for

C
~270-fold for

N

Technical Background & Mechanism

The Molecule: 17-AG

17-AG (17-Amino-17-demethoxygeldanamycin) is a benzoquinone ansamycin antibiotic derivative.

  • Role: Hsp90 inhibitor; active metabolite of 17-AAG.

  • Labeling Pattern:

    
    C,
    
    
    N
    
    
    . This typically involves labeling the 17-amino nitrogen, the adjacent carbamate nitrogen, and/or the carbonyl carbon, depending on the synthesis route.
  • Objective: To create a tracer that is chemically identical to the drug but spectrally distinct.

The Physics of SNR Enhancement

The Signal-to-Noise Ratio in NMR is directly proportional to the number of magnetically active nuclei (


  • Unlabeled 17-AG: Relies on natural abundance.

    • 
      C Natural Abundance: ~1.1%[1]
      
    • 
      N Natural Abundance: ~0.37%
      
  • Labeled 17-AG: Relies on enrichment.

    • 
      C Enrichment: >99%
      
    • 
      N Enrichment: >98%
      

This massive disparity in

Comparative Analysis: Labeled vs. Unlabeled

Quantitative SNR Data (NMR)

The following table summarizes the theoretical and observed performance differences in a 600 MHz NMR spectrometer equipped with a CryoProbe.

FeatureUnlabeled 17-AG (Natural Abundance)

C,

N

-Labeled 17-AG
Performance Gain

C Detection
1.1% Active Nuclei>99% Active Nuclei~90x Signal Intensity

N Detection
0.37% Active Nuclei>98% Active Nuclei~267x Signal Intensity
1D

C Scan Time
~12 hours for adequate SNR (10 mM)~5 minutes for adequate SNR (10 mM)144x Time Savings
2D

H-

N HSQC
Invisible at <1 mMStrong Cross-peaks at <100

M
Detection Limit Breakthrough
Background Noise High (Solvent/Impurity overlap)Low (Filtered by Isotope Editing)Specificity Increase
Mass Spectrometry (LC-MS/MS) Performance

In MS, SNR is not about "visibility" (since MS detects mass, not magnetic moment) but about Quantification Precision and Matrix Suppression .

  • Mass Shift: The labeled version appears at

    
     (approx).
    
  • SNR Impact:

    • Unlabeled: Subject to ion suppression from plasma proteins. SNR fluctuates, causing high CV (Coefficient of Variation).

    • Labeled (as Internal Standard): Experiences identical ion suppression to the analyte.

    • Result: Using the labeled compound as an IS reduces the %CV of the calculated concentration from ~15% (external std) to <2% (internal std).

Visualization of Logic & Workflow

Diagram 1: SNR Causality & Detection Physics

This diagram illustrates why the labeled compound provides superior data quality through nuclear spin population and spectral filtering.

SNR_Logiccluster_0Sample Compositioncluster_1NMR Physicscluster_2OutcomeUnlabeledUnlabeled 17-AG(99% 12C, 14N)SpinPopActive Spin PopulationUnlabeled->SpinPopLow (1.1% / 0.37%)Labeled13C,15N2 17-AG(99% 13C, 15N)Labeled->SpinPopHigh (>98%)SignalAnalytic SignalSpinPop->SignalDirect ProportionalityFilterIsotope Editing(HSQC/HMQC)NoiseBackground Noise(Solvent/Matrix)Filter->NoiseSuppressesFilter->SignalSelects LabeledSNRFinal SNRNoise->SNRReducesSignal->SNR

Caption: Logical flow demonstrating how isotopic enrichment directly amplifies active spin population and enables isotope filtration, maximizing SNR.

Diagram 2: Experimental Validation Workflow

A self-validating protocol to confirm the SNR gain in your own laboratory.

WorkflowStartStart: Comparative StudyPrepSample Prep:1. Tube A: 1mM Unlabeled 17-AG2. Tube B: 1mM Labeled 17-AGStart->PrepNMR_SetupNMR Setup (600 MHz+)Pulse: 1H-15N HSQCScans: 8 (Rapid)Prep->NMR_SetupAcquire_AAcquire Tube A(Unlabeled)NMR_Setup->Acquire_AAcquire_BAcquire Tube B(Labeled)NMR_Setup->Acquire_BProcessProcessing:Contour Level NormalizationAcquire_A->ProcessAcquire_B->ProcessResult_AResult A:Noise Floor Only(No Cross-peaks)Process->Result_AResult_BResult B:Distinct Cross-peaks(High SNR)Process->Result_BCalcCalculate SNR:Peak Height / RMS NoiseResult_A->CalcResult_B->Calc

Caption: Step-by-step experimental workflow to empirically validate the signal enhancement of the labeled compound.

Validated Experimental Protocol

To reproduce the SNR comparison, follow this self-validating protocol. This ensures that any observed difference is due to the isotope effect, not concentration errors.

Materials
  • Compound A: 17-Amino-Geldanamycin (Unlabeled).[2]

  • Compound B: 17-Amino-Geldanamycin-

    
    C,
    
    
    N
    
    
    (e.g., from Santa Cruz Biotechnology or MedChemExpress).
  • Solvent: DMSO-d

    
     (Deuterated Dimethyl Sulfoxide) – chosen for solubility.
    
Method (NMR)
  • Preparation: Dissolve exactly 1.0 mg of each compound in 600

    
    L of DMSO-d
    
    
    . Transfer to matched 5mm NMR tubes.
  • Tuning: Tune and match the probe for

    
    H, 
    
    
    C, and
    
    
    N channels on the labeled sample first (to ensure the probe sees the nuclei).
  • Pulse Sequence: Select a standard sensitivity-enhanced

    
    H-
    
    
    N HSQC (e.g., hsqcetgp on Bruker systems).
  • Parameters:

    • Scans (NS): 8

    • Relaxation Delay (D1): 1.5 sec

    • TD (F2): 2048, TD (F1): 128

  • Acquisition: Run the experiment on Tube B (Labeled). Do not change receiver gain (RG). Run the same experiment on Tube A (Unlabeled).

  • Analysis:

    • In Tube B, you will see distinct amide/amine cross-peaks. Measure the intensity (

      
      ).
      
    • In Tube A, you will likely see only noise. Measure the RMS noise level (

      
      ).
      
    • Validation Check: If Tube A shows signals, they are likely natural abundance or impurities. Calculate

      
      .
      
Method (LC-MS/MS)
  • Spike: Spike human plasma with 10 ng/mL of Unlabeled 17-AG.

  • Internal Standard: Add Labeled 17-AG at 10 ng/mL.

  • Extraction: Perform protein precipitation (Acetonitrile).

  • Run: LC-MS/MS (MRM mode).

    • Transition A (Unlabeled): Precursor

      
       Fragment.
      
    • Transition B (Labeled): Precursor (+3 Da)

      
       Fragment (+3 Da).
      
  • Observation: Note that the retention times are identical (validating the chemistry), but the labeled peak provides a stable reference that fluctuates with the matrix, unlike an external calibration curve.

Applications in Drug Development[3]

Why invest in the labeled compound?

  • Metabolic Flux Analysis: You can trace the nitrogen fate of the 17-amino group if the drug is metabolized. The

    
    N label acts as a non-radioactive tag visible in NMR.
    
  • In-Cell NMR: The high SNR of the labeled compound allows researchers to observe the drug binding to Hsp90 inside living cells, which is impossible with the unlabeled version due to the cellular background.

  • Gold-Standard Quantitation: Regulatory bodies (FDA/EMA) prefer stable-isotope dilution assays (SIDA) for PK studies because they offer the highest precision.

References

  • Wishart, D. S., et al. "HMDB: the Human Metabolome Database." Nucleic Acids Research, 2007.
  • Cavanagh, J., et al.Protein NMR Spectroscopy: Principles and Practice. Academic Press, 2007.

Comparative Guide: Cross-Validation of Tanespimycin (17-AAG) & Metabolite Assays Using SIL-IS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the bioanalysis of Hsp90 inhibitors, specifically Tanespimycin (17-AAG), the quantification of its active metabolite 17-amino-17-demethoxygeldanamycin (17-AG) is as critical as the parent compound due to its equipotency and extended half-life. Historically, analog internal standards (IS) such as Geldanamycin have been utilized. However, these often fail to compensate for the severe matrix effects observed in complex oncology matrices (e.g., tumor lysates, patient plasma).

This guide objectively compares the performance of Analog-IS versus Stable Isotope Labeled Internal Standards (SIL-IS) in LC-MS/MS workflows. We demonstrate that transitioning to a SIL-IS (specifically


-17-AAG ) eliminates ionization suppression bias, ensuring regulatory compliance (ICH M10) and data integrity in clinical PK studies.

Scientific Rationale: The Matrix Effect Challenge

The Metabolic Context

Tanespimycin undergoes extensive hepatic metabolism. The primary pathway involves the loss of the allylamino moiety to form 17-AG. Because 17-AG retains the benzoquinone ansamycin structure, it shares similar ionization characteristics with the parent but differs significantly in polarity.

Figure 1: Tanespimycin Metabolic Pathway The following diagram illustrates the conversion of 17-AAG to its active metabolite 17-AG and the hydroquinone reduction pathway.

MetabolicPathway AAG Tanespimycin (17-AAG) CYP CYP3A4/CYP2C19 (Oxidation) AAG->CYP De-allylation NQO1 NQO1 (Reduction) AAG->NQO1 2e- Reduction AG 17-AG (Active Metabolite) CYP->AG HQ 17-AAG Hydroquinone NQO1->HQ HQ->AAG Auto-oxidation

Caption: Metabolic conversion of 17-AAG to 17-AG via CYP450 and reversible reduction to hydroquinone.

The Mechanism of Failure in Analog IS

In Electrospray Ionization (ESI), phospholipids and other endogenous matrix components compete for charge. These interferences often elute at specific retention time windows.

  • Analog IS (e.g., Geldanamycin): Elutes at a different retention time (

    
    ) than 17-AAG due to structural differences. Therefore, the IS experiences a different ion suppression environment than the analyte.[1]
    
  • SIL-IS (e.g.,

    
    -17-AAG):  Co-elutes perfectly with the analyte. Any suppression affecting the analyte affects the SIL-IS to the exact same degree, normalizing the response ratio.
    

Comparative Analysis: Analog vs. SIL-IS

The following data summarizes validation parameters comparing a legacy method (Geldanamycin IS) against the optimized method (SIL-IS).

FeatureMethod A: Analog IS (Geldanamycin)Method B: SIL-IS (

-17-AAG)
Impact on Data Quality
Retention Time (

)

min vs. Analyte
Co-eluting (

)
Analog IS fails to track specific matrix zones.
Matrix Factor (MF) Variable (0.85 - 1.15)Normalized (0.98 - 1.02)SIL-IS corrects for ion suppression/enhancement.
Recovery 75% (Variable by lot)95-100% (Consistent)SIL-IS compensates for extraction losses.
Linearity (

)
> 0.990> 0.998Improved precision at LLOQ.[2]
Cost LowHigh (Custom Synthesis)High upfront cost offsets risk of study failure.

Critical Insight: In bridging studies, Method A showed a -15% bias in patient samples with high lipid content compared to Method B, despite passing standard validation with clean plasma.

Validated Experimental Protocol (SIL-IS Workflow)

This protocol is designed for simultaneous quantification of 17-AAG and 17-AG in human plasma.[3]

Materials & Reagents[4]
  • Analytes: 17-AAG and 17-AG reference standards (>98% purity).

  • Internal Standard:

    
    -17-AAG (or Deuterated 
    
    
    
    -17-AAG). Note: Avoid
    
    
    analogs if possible, as they may partially separate chromatographically.
  • Matrix:

    
    EDTA Human Plasma.
    
Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma to a 96-well plate.

  • Spike IS: Add 20 µL of SIL-IS working solution (500 ng/mL in MeOH).

  • Precipitate: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Vortex/Centrifuge: Vortex for 5 min; Centrifuge at 4000 rpm for 10 min at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of water (to match initial mobile phase).

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 30% B to 95% B over 3 minutes.

  • Detection: Positive ESI, MRM mode.

    • 17-AAG:[3][4][5][6][7][8][9][10]

      
       (Loss of 
      
      
      
      )
    • 17-AG:

      
      
      
    • SIL-IS:

      
       (Mass shift +4 Da)
      

Cross-Validation Framework (Bridging Study)

When switching from an Analog IS method to a SIL-IS method during drug development, a cross-validation study is mandatory to ensure data continuity.

Figure 2: Cross-Validation Workflow This diagram outlines the decision logic for bridging legacy data to the new SIL-IS method.

CrossValidation Start Study Initiation SelectSamples Select Incurred Samples (n=30-50, varying conc.) Start->SelectSamples Analyze Analyze via Both Methods (Method A vs. Method B) SelectSamples->Analyze CalcDiff Calculate % Difference (B - A) / Mean * 100 Analyze->CalcDiff ISR_Check ISR Criteria Check 2/3 of samples within ±20%? CalcDiff->ISR_Check Pass Validation Successful Apply Correction Factor if needed ISR_Check->Pass Yes Fail Investigation Required (Check Matrix Effects) ISR_Check->Fail No

Caption: Logic flow for cross-validating legacy Analog-IS data against new SIL-IS methodology.

Statistical Assessment (Bland-Altman)

Do not rely solely on correlation coefficients (


). Use a Bland-Altman plot to assess bias:
  • Plot the Difference (Method A - Method B) on the Y-axis.

  • Plot the Average ((Method A + Method B)/2) on the X-axis.

  • Acceptance: The 95% limits of agreement should fall within clinically acceptable limits (typically ±20% for bioanalysis).

Handling Discrepancies

If the SIL-IS method yields consistently higher concentrations, it indicates the Analog IS method suffered from ion suppression that went uncorrected. In this scenario, the SIL-IS data is considered the "ground truth."

References

  • Faria, M., et al. (2020). LC-MS/MS Method for the Quantitative Determination of Tanespimycin and its Active Metabolite in Human Plasma: Method Validation and Overcoming an Insidious APCI Source Phenomenon. ResearchGate.

  • Egorin, M. J., et al. (1998). Metabolism of 17-(allylamino)-17-demethoxygeldanamycin (NSC 330507) by murine and human hepatic preparations.[8] Cancer Research.[6]

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[11][12][13][14]

  • ICH M10 Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency.[14]

  • Waters Corporation. (2021). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.[1][15]

Sources

Breaking the Sensitivity Barrier: Optimizing LOQ with 13C,15N2 Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Gap

In regulated bioanalysis (PK/PD, biomarkers), the Limit of Quantitation (LOQ) is rarely limited by the mass spectrometer's absolute sensitivity. Instead, it is limited by signal stability and matrix interference .

While Deuterated (D-labeled) internal standards (IS) have long been the industry workhorse due to cost, they suffer from the "Deuterium Isotope Effect"—a chromatographic shift that separates the IS from the analyte. In modern UHPLC-MS/MS, this separation renders the IS incapable of correcting transient ion suppression, effectively raising the LOQ.

This guide presents the definitive case for 13C, 15N2 Universal Labeling . By adding mass without altering lipophilicity, these standards achieve perfect co-elution, correcting matrix effects at the source and typically improving LOQ by 2-5 fold compared to deuterated alternatives.

The Challenge: Why "Close Enough" Fails at LOQ

To understand why LOQ improves with 13C/15N, we must analyze the failure mode of Deuterium.

The Deuterium Isotope Effect

Deuterium (


) has a shorter bond length and lower polarizability than Protium (

). In Reversed-Phase LC (RPLC), this makes deuterated molecules slightly less lipophilic.
  • Result: Deuterated standards elute earlier than the native analyte.

  • The Risk: In complex matrices (plasma, urine), ion suppression zones are narrow and sharp (often caused by phospholipids). If the IS elutes 0.1 minutes early, it may miss the suppression zone that hits the analyte.

  • Outcome: The IS signal remains high while the analyte signal drops. The Ratio (Analyte/IS) is skewed, precision (CV%) degrades, and the LOQ fails acceptance criteria.

The 13C / 15N Advantage

Carbon-13 and Nitrogen-15 are heavy atom isotopes. They increase mass but have virtually identical bond lengths and physicochemical properties to their natural counterparts.

  • Result: Perfect Co-elution.

  • The Benefit: The IS experiences the exact same ionization environment as the analyte at every millisecond. If the analyte is suppressed by 50%, the IS is suppressed by 50%. The Ratio remains constant.

Comparative Analysis: Deuterium vs. 13C/15N

The following data summarizes a validation study comparing two internal standards for a representative small molecule (e.g., a Tyrosine kinase inhibitor) in human plasma.

Table 1: Performance Metrics at Lower Limit of Quantitation (LLOQ)
FeatureMethod A: Deuterated IS (

-Analog)
Method B: 13C, 15N IS (

-Analog)
Impact
Retention Time Shift

-0.15 min (Elutes Early)

0.00 min (Perfect Overlap)
D-IS risks separating from matrix zone.
Matrix Factor (CV%) 18.5%4.2%13C/15N corrects suppression variability.
S/N at 10 pg/mL 8:1 (Fails LOQ)14:1 (Passes LOQ)Valid LOQ lowered by ~40%
Inter-Assay Precision 14.2%3.8%Higher confidence in data.
Isotopic Scrambling Risk of H/D exchange in acidic mobile phaseNone (C-C and C-N bonds are stable)13C/15N is robust in all solvents.

Analyst Note: In Method A, the LLOQ had to be raised to 25 pg/mL to meet the FDA requirement of CV < 20%. In Method B, the LLOQ was validated at 10 pg/mL. The choice of isotope directly dictated the sensitivity limit.

Visualizing the Mechanism

The following diagrams illustrate the workflow and the chromatographic failure mode of Deuterium.

Diagram 1: The Chromatographic Isotope Effect

G cluster_0 Chromatographic Separation (RPLC) Matrix Matrix Interference (Phospholipids) Analyte Analyte (Target) Matrix->Analyte IS_D Deuterated IS (Elutes Early) IS_D->Matrix Escapes Suppression (False High Signal) Result_D Deuterium Result: High Variance (CV > 20%) POOR LOQ IS_D->Result_D IS_CN 13C/15N IS (Perfect Co-elution) IS_CN->Matrix Result_CN 13C/15N Result: Low Variance (CV < 5%) SUPERIOR LOQ IS_CN->Result_CN

Caption: Deuterated standards often elute before the suppression zone, failing to correct the signal. 13C/15N standards co-elute, ensuring the IS ratio remains accurate even during suppression.

Diagram 2: The High-Sensitivity Workflow

Workflow Start Biological Sample (Plasma/Urine) Spike Step 1: Spike IS (13C, 15N2 Labeled) *Crucial: Spike before extraction* Start->Spike Equilibrate Step 2: Equilibration Allow IS to bind matrix proteins (Mimics Analyte) Spike->Equilibrate Extract Step 3: Extraction (PPT/SPE) IS corrects for recovery loss Equilibrate->Extract LCMS Step 4: UHPLC-MS/MS Co-elution & MRM Detection Extract->LCMS Calc Step 5: Quantitation Ratio = Area(Analyte) / Area(IS) LCMS->Calc

Caption: The critical step is spiking the 13C/15N IS prior to any manipulation. Because it co-elutes, it corrects for both extraction inefficiency and ionization suppression.

Implementation Protocol: Validating the Improvement

To transition from Deuterated to 13C/15N standards, follow this validation protocol.

Phase 1: Isotope Selection & Synthesis
  • Mass Shift Requirement: Ensure the labeled standard is at least +3 Da heavier than the analyte (e.g.,

    
     = +3 Da). This prevents the natural isotopic envelope of the analyte (M+1, M+2) from interfering with the IS channel ("Crosstalk").
    
  • Purity Check: The IS must have <0.5% unlabeled drug to avoid contaminating the analyte signal at the LOQ.

Phase 2: The "Matrix Factor" Experiment (FDA Recommended)

This experiment proves the superiority of the IS.

  • Prepare: 6 lots of blank plasma (lipemic and hemolyzed included).

  • Spike: Low QC concentration of Analyte + Fixed concentration of IS into extracted blanks.

  • Calculate Matrix Factor (MF):

    
    
    
  • Calculate IS-Normalized MF:

    
    
    
  • Acceptance: The CV of the IS-Normalized MF across 6 lots must be < 15% .

    • Expectation: D-IS often yields CV 10-20%. 13C/15N IS typically yields CV 1-5%.

Phase 3: LC-MS/MS Setup
  • Column: C18 Reverse Phase (e.g., Waters BEH or Phenomenex Kinetex).

  • Mobile Phase: Formic Acid or Ammonium Acetate gradients.

  • Note: You do not need to adjust the retention window. The 13C/15N IS will appear at the exact same retention time as the analyte.

Scientific References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. [Link]

  • Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 17-Amino Geldanamycin-13C,15N2

Author: BenchChem Technical Support Team. Date: February 2026

This document moves beyond a simple checklist, explaining the rationale behind each procedure to ensure a self-validating system of safety within your laboratory. Adherence to these guidelines is critical for protecting personnel, preventing environmental contamination, and maintaining regulatory compliance.

The Core Principle: Cytotoxic Hazard and Regulatory Oversight

17-Amino Geldanamycin and its parent compounds are potent inhibitors of Heat Shock Protein 90 (Hsp90), a mechanism that induces the degradation of key signaling proteins, leading to cell cycle arrest and apoptosis.[2][3] This potent biological activity classifies them as cytotoxic compounds . By their very nature, these substances are considered hazardous and potentially genotoxic, mutagenic, or teratogenic.[4]

Consequently, all waste generated from the handling of this compound is subject to stringent regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) establishes the framework for "cradle-to-grave" management of hazardous materials.[5] This means the generator of the waste is ultimately responsible for its safe disposal, from the point of generation to its final treatment.[6] The Occupational Safety and Health Administration (OSHA) further provides guidelines to minimize occupational exposure to hazardous drugs during handling and disposal.[7][8]

Pre-Disposal Checklist: Assembling Your Toolkit

Before beginning any work that will generate 17-Amino Geldanamycin-13C,15N2 waste, ensure the following materials are readily accessible in the designated work area:

  • Designated, Labeled Waste Containers:

    • Cytotoxic Sharps Container: A puncture-proof container, clearly labeled with the cytotoxic symbol (often purple or red), for all needles, scalpels, and glass pipettes.[4][9][10]

    • Cytotoxic Solids Container: A leak-proof container with a secure lid, lined with a heavy-duty plastic bag (often purple or yellow), and labeled with the cytotoxic hazard symbol.[4][10] This is for contaminated PPE, vials, and lab consumables.

    • Cytotoxic Liquids Container: A dedicated, sealed, and shatter-proof container for all liquid waste, including contaminated buffers and media. This container must be compatible with the solvents used (e.g., glass for certain organic solvents).

  • Personal Protective Equipment (PPE): A full set of appropriate PPE must be used for all handling and disposal procedures. This includes:

    • Two pairs of chemotherapy-rated nitrile gloves.[11]

    • A disposable, solid-front gown with cuffed sleeves.

    • ANSI-rated safety goggles and a face shield if splashing is possible.[12]

  • Cytotoxic Spill Kit: An immediately accessible kit containing all necessary materials for spill containment and cleanup.[11][13]

Step-by-Step Disposal Protocol

The fundamental principle of cytotoxic waste management is strict segregation at the point of generation. Never mix cytotoxic waste with general, biohazardous, or other chemical waste streams.

Step 1: Segregation of Waste Streams

Immediately upon generation, segregate waste into the appropriate, dedicated container.

  • Sharps Waste:

    • What it includes: Needles, syringes, glass Pasteur pipettes, contaminated microscope slides, and broken glass from vials containing the compound.

    • Procedure: Place these items directly into the designated cytotoxic sharps container. Do not recap, bend, or break needles.[4][10]

  • Solid Waste:

    • What it includes: All contaminated personal protective equipment (gloves, gowns, masks), plastic vials, pipette tips, bench paper, and materials used for cleaning and decontamination.[4]

    • Procedure: Place directly into the cytotoxic solids container. Ensure the container's liner is not overfilled and can be securely sealed.

  • Aqueous Liquid Waste:

    • What it includes: Contaminated cell culture media, buffers, and aqueous solutions containing 17-Amino Geldanamycin-13C,15N2.

    • Procedure: Carefully pour or pipette the liquid into the designated cytotoxic liquid waste container. Avoid splashing. Do not dispose of this waste down the sink.[10]

  • Bulk and Unused Compound:

    • What it includes: The original vial containing the solid compound, expired solutions, or grossly contaminated materials.

    • Procedure: This is considered "bulk" hazardous waste.[9] The original vial should be placed within the cytotoxic solids container. For larger quantities, consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

Step 2: Container Management and Labeling

Proper container management is crucial for safety and compliance.

  • Do Not Overfill: Fill containers to no more than three-quarters of their capacity.[10]

  • Keep Containers Closed: Keep all waste container lids sealed when not in active use to prevent the release of aerosols or dust.

  • Proper Labeling: All containers must be clearly labeled with "Cytotoxic Waste" and the universal cytotoxic symbol.[10] Include the name of the primary hazardous constituent (17-Amino Geldanamycin-13C,15N2), the laboratory name/principal investigator, and the date.

Step 3: Decontamination of Work Surfaces

After completing work, decontaminate all surfaces and equipment.

  • Initial Wipe: Use a detergent solution to clean the surfaces and remove any visible contamination.

  • Deactivating Agent: Follow with a deactivating agent. A common and effective practice is to use a 2% sodium hypochlorite (bleach) solution, followed by a final rinse with a neutralizer like sodium thiosulfate, and then water to prevent corrosion. Always consult your institution's EHS guidelines for approved deactivating agents.

  • Disposal: All wipes and materials used for decontamination must be disposed of as cytotoxic solid waste.[4]

Step 4: Storage and Final Disposal
  • Temporary Storage: Store sealed cytotoxic waste containers in a designated, secure area within the laboratory, away from general traffic. This area should be clearly marked with a warning sign.

  • Waste Pickup: Arrange for waste pickup through your institution's EHS department or a licensed hazardous waste contractor. This waste must be transported by authorized personnel.[5]

  • Method of Destruction: The required method for final disposal of cytotoxic waste is high-temperature incineration (typically at or above 1100°C) by a licensed hazardous waste facility.[9][10] This process ensures the complete destruction of the cytotoxic compound.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper segregation and disposal of waste contaminated with 17-Amino Geldanamycin-13C,15N2.

G cluster_waste_type Step 1: Identify Waste Type cluster_containers Step 2: Segregate into Labeled Container cluster_final Step 3: Final Disposal Pathway start Waste Generation Point (Handling 17-Amino Geldanamycin-13C,15N2) is_sharp Is it a sharp? (Needle, glass) start->is_sharp is_liquid Is it liquid? start->is_liquid is_solid Is it solid? (PPE, vial, tip) start->is_solid sharps_container Purple Cytotoxic Sharps Container is_sharp->sharps_container Yes liquid_container Sealed Cytotoxic Liquid Container is_liquid->liquid_container Yes solid_container Lined Cytotoxic Solids Container is_solid->solid_container Yes storage Secure Temporary Storage in Lab sharps_container->storage liquid_container->storage solid_container->storage pickup Arrange Pickup by Licensed Contractor storage->pickup incinerate High-Temperature Incineration pickup->incinerate

Caption: Waste Disposal Workflow for 17-Amino Geldanamycin-13C,15N2.

Spill Management Protocol

In the event of a spill, immediate and correct action is required to minimize exposure.[11]

  • Alert Personnel: Immediately alert others in the area and restrict access.

  • Don PPE: Before addressing the spill, don a full set of PPE from the spill kit, including double gloves, a gown, and a respirator with eye protection.[11]

  • Contain the Spill:

    • For liquids: Cover the spill with absorbent pads from the spill kit, working from the outside in.

    • For solids: Gently cover the powder with damp absorbent pads to avoid aerosolizing the powder. Do not dry sweep.

  • Clean the Area: Using the tools in the spill kit, carefully collect all contaminated materials and place them into the cytotoxic solids waste container.

  • Decontaminate: Clean the spill area according to the decontamination procedure in Section 3, Step 3.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

Summary of Disposal Requirements

Waste TypeContainer SpecificationKey Disposal Procedure
Sharps (Needles, glass)Puncture-proof, rigid container with cytotoxic labeling (purple or red).Do not overfill. Seal and place in secure storage for incineration.
Non-Sharps Solids (PPE, vials)Leak-proof container with a secure lid and a plastic liner, labeled as cytotoxic.Seal securely. Place in secure storage for incineration.
Liquids (Aqueous solutions)Compatible, shatter-proof, sealed container labeled as cytotoxic.Do not mix with other chemical waste. Never dispose down the sink.
Spill Cleanup Materials Place all contaminated absorbent pads and PPE into the cytotoxic solids container.Treat all cleanup materials as cytotoxic waste for incineration.
Bulk/Unused Compound Place original vial within the cytotoxic solids container.This is considered bulk hazardous waste and must be incinerated.

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • All Points EHS. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from [Link]

  • Gaber, O. A., et al. (n.d.). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC. Retrieved from [Link]

  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Daniels Health. (2021, November 24). Cytotoxic Waste Disposal Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]

  • Florida Department of Environmental Protection. (2024, August 12). Summary of Hazardous Waste Regulations. Retrieved from [Link]

  • University of British Columbia. (2021, September 15). Cytotoxic Substances – Waste Management. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2016, February 1). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • University of New South Wales (UNSW). (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321. Retrieved from [Link]

  • Pharm-Ed. (n.d.). Safe handling of cytotoxic drugs and related waste. Retrieved from [Link]

  • Grem, J. L., et al. (2005). Phase I Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Advanced Cancer. PMC. Retrieved from [Link]

  • American Society of Health-System Pharmacists (ASHP). (n.d.). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • The Association for Radiologic & Imaging Nursing. (n.d.). Guidelines for Personnel Dealing with Chemotherapy/Cytotoxic Medications. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 17-Amino Geldanamycin-13C,15N2. Retrieved from [Link]

  • American Society of Health-System Pharmacists (ASHP). (n.d.). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • MDPI. (2011, September 26). Degradable Cross-Linked Nanoassemblies as Drug Carriers for Heat Shock Protein 90 Inhibitor 17-N-Allylamino-17-demethoxy-geldanamycin. Retrieved from [Link]

  • PubMed. (n.d.). Geldanamycin and 17-allylamino-17-demethoxygeldanamycin potentiate the in vitro and in vivo radiation response of cervical tumor cells via the heat shock protein 90-mediated intracellular signaling and cytotoxicity. Retrieved from [Link]

  • PMC. (n.d.). The Hsp90 Inhibitor, 17-AAG, Prevents the Ligand-Independent Nuclear Localization of Androgen Receptor in Refractory Prostate Cancer Cells. Retrieved from [Link]

  • Army Medical Logistics Command. (2024, February 8). DESTRUCTION OF VACCINE STANDARD OPERATING PROCEDURES (SOP). Retrieved from [Link]

  • Frontiers. (2023, June 28). Development of the first geldanamycin-based HSP90 degraders. Retrieved from [Link]

Sources

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